molecular formula C12H12N2O B14281343 Pentanedinitrile, 3-(phenylmethoxy)- CAS No. 138145-57-0

Pentanedinitrile, 3-(phenylmethoxy)-

Cat. No.: B14281343
CAS No.: 138145-57-0
M. Wt: 200.24 g/mol
InChI Key: SRMNKARFDXCIQY-UHFFFAOYSA-N
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Description

Pentanedinitrile, 3-(phenylmethoxy)-: is an organic compound with the molecular formula C12H12N2O It is a nitrile derivative, characterized by the presence of two cyano groups (-CN) and a phenylmethoxy group (-OCH2C6H5) attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

    Reduction: Reduction of nitriles can yield primary amines.

    Substitution: Nitriles can participate in substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagent used.

Scientific Research Applications

Chemistry: Pentanedinitrile, 3-(phenylmethoxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: This compound may be explored for its potential biological activity, including its use as a building block for pharmaceuticals.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanedinitrile, 3-(phenylmethoxy)- depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the cyano groups. The phenylmethoxy group can influence the reactivity and stability of the compound, making it suitable for various synthetic applications.

Comparison with Similar Compounds

    Pentanenitrile: A simpler nitrile with a similar backbone but without the phenylmethoxy group.

    Glutaronitrile: Another nitrile with a different carbon chain length and structure.

Uniqueness: Pentanedinitrile, 3-(phenylmethoxy)- is unique due to the presence of both the phenylmethoxy group and the two cyano groups, which confer distinct chemical properties and reactivity compared to simpler nitriles.

Properties

CAS No.

138145-57-0

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-phenylmethoxypentanedinitrile

InChI

InChI=1S/C12H12N2O/c13-8-6-12(7-9-14)15-10-11-4-2-1-3-5-11/h1-5,12H,6-7,10H2

InChI Key

SRMNKARFDXCIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CC#N)CC#N

Origin of Product

United States

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